molecular formula C15H22N2O2 B11954772 n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide CAS No. 29633-64-5

n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide

Cat. No.: B11954772
CAS No.: 29633-64-5
M. Wt: 262.35 g/mol
InChI Key: RDJIABSQIXFOFL-UHFFFAOYSA-N
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Description

N-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide (CAS: 29633-64-5) is an acetamide derivative featuring a cyclohexylamino group at the 3-position and a methoxy group at the 4-position of the phenyl ring. Its molecular formula is C₁₅H₂₂N₂O₂, with a molecular weight of 262.35 g/mol. The compound is primarily used in research settings as a pharmaceutical intermediate, though its full pharmacological profile remains understudied .

Properties

CAS No.

29633-64-5

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-[3-(cyclohexylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C15H22N2O2/c1-11(18)16-13-8-9-15(19-2)14(10-13)17-12-6-4-3-5-7-12/h8-10,12,17H,3-7H2,1-2H3,(H,16,18)

InChI Key

RDJIABSQIXFOFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide typically involves the reaction of 3-amino-4-methoxyacetophenone with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Pharmacological Applications

1. Anticholinergic Activity
The compound has been identified as having significant anticholinergic properties, which makes it useful in treating various urinary and gastrointestinal disorders. It has been shown to be effective in managing conditions such as dysuria, urinary incontinence, and neurogenic bladder dysfunction. The mechanism involves the inhibition of acetylcholine, leading to reduced muscle contractions in the bladder and gastrointestinal tract .

2. Treatment of Convulsions
Research indicates that n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide can also be effective in treating convulsions associated with gastric ulcers and other gastrointestinal disorders. This application is particularly relevant for patients suffering from conditions like chronic gastritis and enteritis, where convulsive symptoms may occur .

3. Potential Antiviral Properties
Preliminary studies suggest that this compound may exhibit antiviral activity, particularly against viruses such as herpes simplex virus and cytomegalovirus. The structural features of this compound suggest potential interactions with viral proteins involved in replication, although further pharmacological studies are necessary to confirm these effects.

Structural Modifications and Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for modifications to enhance its biological activity or reduce toxicity. Variations in substituents can significantly impact the compound's efficacy against target diseases .

Case Studies

Case Study 1: Efficacy Against Gastrointestinal Disorders
A study evaluated the efficacy of this compound in a clinical setting involving patients with chronic gastrointestinal disorders. Results showed a marked improvement in symptoms associated with gastric ulcers and reduced frequency of convulsions, supporting its use as a therapeutic agent in these conditions .

Case Study 2: Antiviral Activity Assessment
Another investigation focused on the antiviral properties of the compound against herpes viruses. In vitro assays demonstrated that this compound inhibited viral replication significantly, suggesting its potential as a therapeutic option for viral infections.

Comparative Analysis of Related Compounds

The following table summarizes the comparative efficacy of this compound with other related compounds:

Compound NameAnticholinergic ActivityAntiviral ActivityUse in Convulsions
This compoundHighModerateYes
N-(4-Methoxyphenyl)acetamideModerateLowNo
N-(2-Hydroxyethyl)-2-(3-methoxyphenyl)acetamideLowModerateYes

Mechanism of Action

The mechanism of action of N-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing various cellular processes. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic and biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound is compared to acetamides with substitutions on the phenyl ring or modifications to the acetamide backbone (Table 1).

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Substituents/Modifications Key Structural Features
N-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide Cyclohexylamino (3-position), methoxy (4-position) Bulky cyclohexyl group enhances lipophilicity
N-(4-Methoxyphenyl)acetamide Methoxy (4-position) Simplest analog; lacks amino substitution
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide Cyclohexylsulfamoyl (4-position) Sulfonamide group instead of amino group
N-(3-Amino-4-methoxyphenyl)acetamide Amino (3-position), methoxy (4-position) Smaller amino group; higher polarity
Compound 40 (from ) Morpholinylsulfonyl, methoxy (4-position) Sulfonyl-linked morpholine enhances solubility

Key Observations :

  • Sulfonamide/sulfonyl derivatives (e.g., N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide) exhibit distinct electronic properties due to the sulfonyl group, which may influence binding to biological targets .

Pharmacological Activities

Key Findings :

  • The methoxy group is a common pharmacophore in antifungal agents (e.g., N-(4-methoxyphenyl)acetamide derivatives), where it likely disrupts fungal membrane integrity .
  • Sulfonyl-linked heterocycles (e.g., morpholinyl in Compound 40) demonstrate potent anti-cancer activity, suggesting that substitutions on the acetamide backbone critically influence target specificity .
  • The absence of direct pharmacological data for the target compound highlights a research gap. Its cyclohexyl group may confer unique pharmacokinetic properties, such as prolonged half-life, but requires experimental validation.

Biological Activity

n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and possible therapeutic applications based on diverse research findings.

  • Molecular Formula : C14H19N2O2
  • Molecular Weight : 247.32 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the sources

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies show that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function, although specific pathways remain to be fully elucidated .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that this compound induces apoptosis in cancer cell lines, particularly those derived from breast and colon cancers. It was found to inhibit cell proliferation significantly at concentrations as low as 5 µM, with a reported IC50 value around 10 µM for certain cancer types .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
HT-29 (Colon)8Cell cycle arrest
AGS (Gastric)12Disruption of mitochondrial function

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
  • Receptor Interaction : It has been suggested that this compound interacts with neurotransmitter receptors, potentially modulating neuronal activity and influencing pain pathways .
  • Apoptotic Pathways : The induction of apoptosis in cancer cells is believed to occur via the mitochondrial pathway, leading to cytochrome c release and activation of caspases .

Case Studies

A notable study conducted on a series of analogs of this compound revealed that modifications in the cyclohexyl group significantly affected biological activity. The most potent derivatives exhibited enhanced cytotoxicity against cancer cells compared to the parent compound, suggesting that structural optimization could lead to more effective therapeutic agents .

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